
8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
説明
The compound of interest, 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, is a derivative of quinoline carboxylic acid, which is a class of compounds known for their biological activities. The papers provided discuss various quinoline derivatives and their chemical properties, synthesis, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives is well-documented in the literature. For instance, a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were synthesized by condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . This method could potentially be adapted for the synthesis of 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid by introducing the appropriate substituents at the relevant positions on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The study of 1:1 proton-transfer compounds of quinoline-2-carboxylic acid with 4,5-dichlorophthalic acid revealed one-dimensional hydrogen-bonded chain structures . These interactions are significant as they can influence the compound's stability and reactivity. The presence of a methoxy group in the 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid could affect its hydrogen bonding patterns and overall molecular conformation.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, particularly those involving their carboxylic acid group. The derivatization and determination of carboxylic acids, including quinoline carboxylic acids, can be achieved through reactions with specific reagents, such as 2-bromoethanones, under mild conditions . These reactions are important for the analysis and detection of these compounds in complex mixtures.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their functional groups. The presence of a carboxylic acid moiety at the 2 position is suggested to afford optimal potency in antiallergy agents . Moreover, the esterification of these acids can enhance oral absorption, which is a critical factor in drug design. The methoxy and chloro substituents on the quinoline ring are likely to affect the compound's lipophilicity, solubility, and overall pharmacokinetic profile.
科学的研究の応用
Synthesis and Structural Characterization
8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid has been utilized in the synthesis of Cd(II) complexes, demonstrating the versatility of quinoline derivatives in forming metal complexes. These complexes have been characterized by various analytical techniques, including infrared spectra and single-crystal X-ray diffraction. Their fluorescent behavior and antibacterial activities against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus have been studied, highlighting their potential applications in biochemical and medical fields (Lei et al., 2014).
Antimicrobial Evaluation
Further research into quinoline derivatives, including 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, has led to the synthesis and evaluation of new compounds for their antimicrobial properties. These derivatives have shown activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal properties. Such findings underscore the potential of these compounds in developing new antimicrobial agents (Kumar & Kumar, 2021).
Herbicidal Potential
The quinoline skeleton's adaptability is further demonstrated in the synthesis of derivatives like 8-Methoxyquinoline 5-amino acetic acid from a similar compound, showing significant herbicidal activity. This suggests potential agricultural applications in controlling weed populations and enhancing crop protection (E., Oke, & A., 2015).
Fluorescent Properties and Molecular Docking Studies
Quinoline derivatives are known for their efficient fluorescent properties, making them valuable in biochemistry and medicine for studying various biological systems. Additionally, molecular docking studies on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have demonstrated their potential as anticancer agents, with some compounds showing significant activity against cancer cell lines. This highlights the therapeutic potential of these compounds in cancer treatment (Bhatt, Agrawal, & Patel, 2015).
Safety and Hazards
作用機序
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membrane integrity .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific chemical structure and the biological context .
Result of Action
Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of quinoline derivatives .
特性
IUPAC Name |
8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-11-7-5-10(6-8-11)15-9-13(17(20)21)12-3-2-4-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAGKEQGSBZWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205234 | |
| Record name | 8-Chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
862649-87-4 | |
| Record name | 8-Chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862649-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



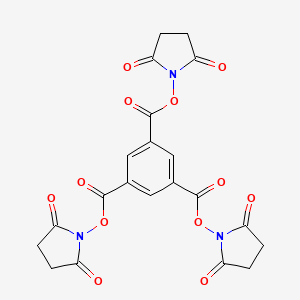

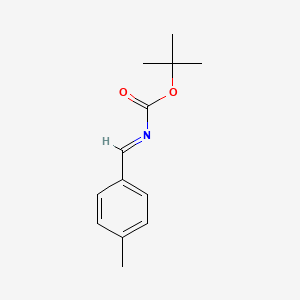
![2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran](/img/structure/B1310679.png)
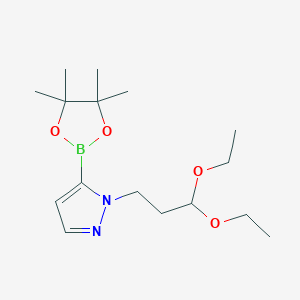
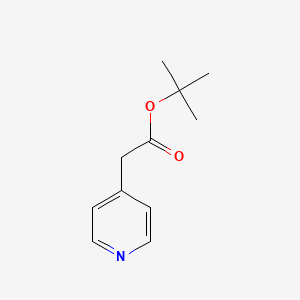
![4-[(4-methoxyphenyl)methoxy]butanoic Acid](/img/structure/B1310689.png)
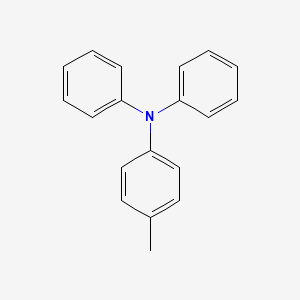

![Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-](/img/structure/B1310694.png)


![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)
